molecular formula C7H17ClN2O B3107211 trans-4-(Dimethylamino)-3-piperidinol dihydrochloride CAS No. 1609406-33-8

trans-4-(Dimethylamino)-3-piperidinol dihydrochloride

Cat. No.: B3107211
CAS No.: 1609406-33-8
M. Wt: 180.67 g/mol
InChI Key: RNPCSBPVXOFDRL-LEUCUCNGSA-N
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Description

trans-4-(Dimethylamino)-3-piperidinol dihydrochloride (CAS: [Not explicitly provided; related compounds in suggest CAS 2209078-76-0 may be a positional isomer]) is a piperidine derivative featuring a dimethylamino group (-N(CH₃)₂) at the 4-position and a hydroxyl group (-OH) at the 3-position in a trans-configuration. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical research. Piperidine derivatives are widely studied for their roles in modulating enzymatic activity, receptor binding, and as intermediates in synthetic chemistry .

The compound’s stereochemistry (trans-configuration) is critical for its biological interactions, as spatial arrangement often dictates binding affinity and selectivity .

Properties

CAS No.

1609406-33-8

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(3S,4S)-4-(dimethylamino)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-9(2)6-3-4-8-5-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

InChI Key

RNPCSBPVXOFDRL-LEUCUCNGSA-N

SMILES

CN(C)C1CCNCC1O.Cl.Cl

Isomeric SMILES

CN(C)[C@H]1CCNC[C@@H]1O.Cl

Canonical SMILES

CN(C)C1CCNCC1O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)-3-piperidinol dihydrochloride typically involves the reaction of piperidinol with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-4-(Dimethylamino)-3-piperidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidinols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to create diverse chemical libraries for drug discovery and development, making it an essential component in pharmaceutical research.

Synthetic Routes

  • The synthesis typically involves the reaction of piperidine derivatives with dimethylamine under controlled conditions. Common solvents include methanol or ethanol, and catalysts are often employed to optimize yield and purity.

Medicinal Chemistry

Therapeutic Potential

  • trans-4-(Dimethylamino)-3-piperidinol dihydrochloride has shown promise in drug design targeting specific receptors or enzymes. Its structural features facilitate modifications that can enhance pharmacological properties, making it a candidate for various therapeutic applications .

Biological Activity

  • Compounds containing the dimethylamino group have exhibited a range of pharmacological effects, including antimicrobial, antihistaminic, anticancer, and analgesic properties. These activities are attributed to their ability to interact with various biological targets, indicating potential for therapeutic development .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the production of specialty chemicals such as dyes, pigments, and polymers. Its versatility makes it valuable in manufacturing processes across different sectors.

Quality Control and Production Methods

  • Large-scale production often employs continuous flow reactors to maintain consistent quality while optimizing yield. Advanced purification techniques like crystallization and chromatography are used to isolate the final product effectively.

Case Studies and Research Findings

  • Pharmacological Studies
    • Research has indicated that derivatives of trans-4-(Dimethylamino)-3-piperidinol exhibit strong biological activity against various pathogens, suggesting potential use in developing new antimicrobial agents .
  • Drug Development Initiatives
    • Ongoing studies are exploring modifications of this compound to enhance its efficacy against cancer cells by targeting specific biochemical pathways involved in tumor growth and metastasis .
  • Environmental Impact Assessments
    • Investigations into the environmental stability of trans-4-(Dimethylamino)-3-piperidinol derivatives highlight their potential as safer alternatives in agrochemical applications, reducing toxicity concerns associated with traditional compounds .

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)-3-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to cross biological membranes enhances its efficacy in various applications.

Comparison with Similar Compounds

Ring Size and Conformation

  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) offers greater conformational flexibility compared to the 5-membered pyrrolidine analogue (). This flexibility may enhance binding to larger enzymatic pockets, such as those in Rho-kinase pathways (as suggested by ) .
  • Hydroxymethyl Substitution: The hydroxymethyl variant () lacks the dimethylamino group, reducing its basicity but improving water solubility. This makes it more suitable for aqueous-phase reactions .

Positional Isomerism

  • The positional isomer trans-3-(dimethylamino)-4-piperidinol dihydrochloride () demonstrates how substituent placement alters electronic properties. The 3-dimethylamino group may sterically hinder interactions with flat binding sites compared to the 4-substituted target compound .

Biological Activity

trans-4-(Dimethylamino)-3-piperidinol dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidinol structure with a dimethylamino group at the 4-position, often represented in its dihydrochloride salt form for enhanced stability and solubility. Its molecular formula is typically denoted as C8H18Cl2N2OC_8H_{18}Cl_2N_2O when in dihydrochloride form.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances the compound's binding affinity, allowing it to modulate the activity of these targets, which can lead to significant physiological responses. Specifically, it has been noted for its potential effects on neurotransmitter systems, making it a candidate for treating neurological disorders.

Biological Activities

Research has demonstrated that compounds containing dimethylamine pharmacophores exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Studies indicate that derivatives of trans-4-(Dimethylamino)-3-piperidinol show promise as antimicrobial agents by disrupting bacterial cell walls and inhibiting growth .
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, particularly in osteosarcoma and thyroid cancer cell lines .
  • Neurological Effects : Its influence on neurotransmitter systems suggests potential applications in treating conditions like depression or anxiety.

Research Applications

This compound serves as a valuable tool in various research contexts:

  • Enzyme Activity Studies : Researchers utilize this compound to investigate enzyme kinetics and protein-ligand interactions, providing insights into cellular processes.
  • Synthesis of Novel Compounds : It acts as a building block for synthesizing more complex molecules with desired biological properties.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the effectiveness of trans-4-(Dimethylamino)-3-piperidinol derivatives against multi-drug resistant bacterial strains. Results showed significant inhibition rates against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a new class of antibiotics .
  • Cancer Cell Viability :
    In vitro experiments on human osteosarcoma cells revealed that exposure to this compound resulted in reduced cell viability, indicating its potential as an anticancer agent. The study employed luminescence cell viability assays to quantify ATP levels in viable cells post-treatment .

Comparison with Similar Compounds

The unique stereochemistry and functional groups present in this compound distinguish it from other piperidine derivatives. Below is a comparison table highlighting key differences:

Compound NameStructure FeaturesNotable Activities
This compoundDimethylamino group at 4-positionAntimicrobial, anticancer
cis-4-(Dimethylamino)-3-piperidinolSimilar structure but different stereochemistryVaries; less studied
4-(Dimethylamino)-3-piperidinolLacks dihydrochloride salt formLimited bioactivity

Q & A

Q. Conflicting biological activity reports: What factors contribute to variability?

  • Methodological Answer : Variability arises from:
  • Purity differences : Impurities >2% skew assay results.
  • Assay conditions : Cell line specificity (e.g., HEK293 vs. SH-SY5Y) and incubation times impact IC50 values. Standardize protocols using WHO guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride
Reactant of Route 2
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride

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